molecular formula C21H28N2O3 B7635936 N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide

Cat. No. B7635936
M. Wt: 356.5 g/mol
InChI Key: FVPIFKSVRWYJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide, also known as ABEA, is a synthetic compound that has gained attention in the scientific community for its potential pharmaceutical applications. ABEA has been shown to have a range of effects on the body, including its ability to act as a neuroprotective agent and enhance cognitive function.

Mechanism of Action

The exact mechanism of action of N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide is not fully understood, but it is believed to act on the cholinergic system in the brain. N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has been shown to increase acetylcholine release and inhibit acetylcholinesterase activity, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and cognitive-enhancing effects, N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has been shown to reduce inflammation and oxidative stress, and improve mitochondrial function. N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide's mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies. Another area of research could focus on testing N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide's potential as a treatment for cognitive disorders in humans. Finally, research could explore the potential of N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide as a therapeutic agent for other conditions, such as neurodegenerative diseases and stroke.

Synthesis Methods

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide can be synthesized using a multi-step process that involves the reaction of adamantane with 1,3-benzodioxole-5-carboxylic acid, followed by the conversion of the resulting intermediate to N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide. This method has been optimized to produce high yields of N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide with good purity.

Scientific Research Applications

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide's ability to act as a neuroprotective agent. Studies have shown that N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide can protect neurons from oxidative stress and reduce the damage caused by ischemia-reperfusion injury. N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide has also been shown to enhance cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-23(11-14-2-3-18-19(7-14)26-13-25-18)12-20(24)22-21-8-15-4-16(9-21)6-17(5-15)10-21/h2-3,7,15-17H,4-6,8-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPIFKSVRWYJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide

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